![molecular formula C9H13NOS B1437792 1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone CAS No. 959237-37-7](/img/structure/B1437792.png)

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone

Descripción general

Descripción

Molecular Structure Analysis

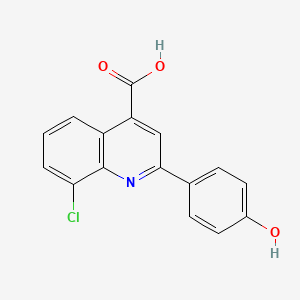

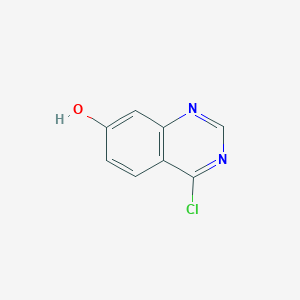

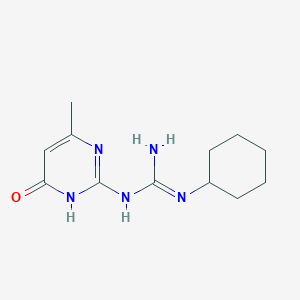

The molecular structure of “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” is based on its molecular formula C9H13NOS . The SMILES string representation is CN(C)CC1=CSC(C(C)=O)=C1 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” are not available, similar compounds are known to participate in a variety of reactions .

Physical And Chemical Properties Analysis

“1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” is a solid substance . It has a molecular weight of 183.27 . The InChI key is RNYMPSNBPLQKDF-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Application 1: Pyridine Functionalization

- Summary of Application: This compound is used in the site-selective functionalization of pyridines, a crucial tool for the synthesis of diverse pharmaceuticals and materials .

- Methods of Application: The researchers introduced diiminium pyridine adducts as highly convenient and potent Lewis acids. They reported that tributylphosphine selectively adds to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .

- Results or Outcomes: This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

Application 2: Terahertz-Wave Generation

- Summary of Application: A compound similar to “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone”, known as 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST), is used for efficient terahertz (THz)-wave generation .

- Methods of Application: The THz-wave generation is based on DAST difference frequency generation (DFG), directly pumped by a dual-wavelength neodymium-doped yttrium aluminum garnet (Nd:YAG) laser .

- Results or Outcomes: The researchers achieved a THz-wave energy of 1.2nJ with a 7.8mJ pulsed Nd:YAG energy output .

Application 3: Pyridine Functionalization

- Summary of Application: This compound is used in the site-selective functionalization of pyridines, a crucial tool for the synthesis of diverse pharmaceuticals and materials .

- Methods of Application: The researchers introduced diiminium pyridine adducts as highly convenient and potent Lewis acids. They reported that tributylphosphine selectively adds to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .

- Results or Outcomes: This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

Application 4: Green Solvent

- Summary of Application: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone”, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

- Results or Outcomes: The new synthesis was found to be more sustainable than the patented routes. Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Application 5: Ether (Plasmanyl) Phospholipid Synthesis

- Summary of Application: A compound similar to “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone” was used in the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z,7 Z,10 Z,13 Z,16 Z,19 Z)-hexaenoyl group .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The successful synthesis of the ether (plasmanyl) phospholipid represents a significant advancement in the field of biochemistry .

Application 6: Antimicrobial Resistance

- Summary of Application: Protonated polymers, which could be synthesized using a compound similar to “1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone”, have been proven as efficient agents against several microbial pathogens .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The use of protonated polymers could potentially address one of the major public health problems - bacterial infections and antimicrobial resistance .

Safety And Hazards

The safety data sheet for a similar compound, p-Dimethylaminobenzaldehyde, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-[4-[(dimethylamino)methyl]thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(11)9-4-8(6-12-9)5-10(2)3/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYMPSNBPLQKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650825 | |

| Record name | 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone | |

CAS RN |

959237-37-7 | |

| Record name | 1-{4-[(Dimethylamino)methyl]thiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)